7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine (C₁₄H₁₁ClIN₃; MW 292.16) is a halogenated bicyclic heterocycle with substituents at positions 2 (methyl), 3 (iodo), 5 (methyl), and 7 (chloro) . Its structure combines steric bulk (iodo, methyl) and electron-withdrawing groups (chloro), making it a candidate for medicinal chemistry applications, particularly kinase inhibition and cytotoxic agent development.
Properties
Molecular Formula |
C8H7ClIN3 |
|---|---|
Molecular Weight |
307.52 g/mol |
IUPAC Name |
7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H7ClIN3/c1-4-3-6(9)13-8(11-4)7(10)5(2)12-13/h3H,1-2H3 |
InChI Key |
WRPFLOPURFJHDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)Cl)C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the halogenation of a pyrazolo[1,5-a]pyrimidine precursor. One common method is to dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in dimethylformamide (DMF) and add N-iodosuccinimide (NIS) at 0°C. The reaction mixture is then stirred at room temperature overnight. The product is isolated by adding a saturated solution of sodium thiosulfate, filtering, washing with water, and drying under vacuum .
Industrial Production Methods
While specific industrial production methods for 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine and iodine atoms at positions 7 and 3, respectively, enable regioselective nucleophilic substitutions. The iodine atom, being a superior leaving group, undergoes substitution more readily than chlorine under mild conditions .
Example Reaction Conditions:
| Substitution Site | Reagent | Catalyst/Solvent | Temperature | Yield |
|---|---|---|---|---|
| C3-I | Sodium methoxide | DMF, Pd(OAc)₂ | 80°C | 72% |
| C7-Cl | Ammonia (NH₃) | Ethanol, reflux | 70°C | 58% |
Key findings:
-
Iodine substitution at C3 proceeds efficiently with soft nucleophiles (e.g., thiols, amines) via palladium-catalyzed cross-coupling .
-
Chlorine at C7 requires harsher conditions (e.g., high-temperature ammonolysis) due to lower electrophilicity .
Cross-Coupling Reactions
The 3-iodo group participates in palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids yields 3-aryl derivatives:
python7-Cl-3-I-2,5-dimethylpyrazolo[1,5-a]pyrimidine + ArB(OH)₂ → 7-Cl-3-Ar-2,5-dimethylpyrazolo[1,5-a]pyrimidine + I⁻
Conditions:
Sonogashira Coupling
Alkynylation at C3 using terminal alkynes:
Conditions:
Oxidative Functionalization
The pyrazolo[1,5-a]pyrimidine core undergoes oxidation at electron-rich positions. Methyl groups at C2 and C5 are susceptible to oxidation, forming carboxylic acids or ketones under strong oxidants like KMnO₄ .
Notable Reaction:
| Reactant | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 2,5-dimethyl derivative | KMnO₄/H₂SO₄ | 2,5-dicarboxylic acid derivative | 45% |
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles. For example, reaction with hydrazine facilitates pyrazole ring expansion, forming triazolopyrimidines .
Mechanistic Pathway:
-
Nucleophilic attack by hydrazine at C3-I.
-
Ring opening followed by cyclization to form a triazole ring.
-
Final product: 7-chloro-2,5-dimethyltriazolo[4,3-a]pyrimidine (Yield: 63%) .
Halogen Exchange Reactions
The iodine atom can be replaced with other halogens via halogen dance reactions. For instance, treatment with CuBr₂ in DMF substitutes iodine with bromine .
Conditions:
Photophysical Modifications
The electron-deficient pyrimidine ring undergoes π-stacking interactions with aromatic amines, altering fluorescence properties. Studies show that substituting iodine with electron-donating groups enhances quantum yield by 30–40% .
Scientific Research Applications
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s halogen functional groups and pyrazolo[1,5-a]pyrimidine ring structure allow it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Substituent Variations at Position 7
- 7-(Trifluoromethyl) Derivatives: Compounds like 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines (e.g., 6k, 6l) show nanomolar IC₅₀ values against Pim1 kinase (18–27 nM) due to the strong electron-withdrawing effect of CF₃, which stabilizes ligand-receptor interactions .
- 7-Amino Derivatives: 7-Amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine forms a 3D hydrogen-bonded framework, improving solubility but reducing membrane permeability compared to chloro-substituted analogs .
Substituent Variations at Position 3
Methyl Substituents at Positions 2 and 5
Simpler analogs like 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine (MW 167.59) lack the 2-methyl group, reducing logP (1.7) and improving solubility .
Kinase Inhibition
- Pim1 Kinase : Trifluoromethyl derivatives (e.g., 6k , 6l ) achieve IC₅₀ values <30 nM, outperforming chloro analogs. The CF₃ group’s electron-withdrawing nature enhances binding affinity .
- PI3Kδ Inhibition : Morpholine-substituted analogs (e.g., 7-morpholin-4-yl derivatives) show isoform selectivity, highlighting the importance of substituent polarity at position 7 .
Cytotoxic Effects
- Chlorophenyl Derivatives : 7-Chloro-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine exhibits enhanced cytotoxicity in cancer cells due to synergistic effects of chloro and aryl groups .
- Trimethoxy Substitution : Compound 6m (3,4,5-trimethoxyphenyl) shows superior activity over 4-fluoro analogs (6p ), emphasizing the role of methoxy groups in DNA intercalation .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Biological Activity
7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural characteristics of this compound, including halogen substitutions, contribute to its pharmacological properties. This article reviews the biological activity of 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine based on diverse research findings, including synthesis methods, biological evaluations, and case studies.
Synthesis and Structural Characteristics
The synthesis of 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves halogenation reactions of precursor compounds. The presence of chlorine and iodine in its structure is significant for enhancing biological activity. The compound can be synthesized through various methods involving pyrazole derivatives and appropriate electrophiles.
Table 1: Synthesis Methods for Pyrazolo[1,5-a]pyrimidine Derivatives
Antitumor Activity
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable antitumor effects. In particular, compounds with halogen substitutions have demonstrated enhanced cytotoxicity against various cancer cell lines. For instance, studies indicate that 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine may inhibit tumor growth by targeting specific kinases involved in cancer progression.
Case Study: Synergistic Effects with Doxorubicin
A study evaluating the combination of pyrazolo derivatives with doxorubicin reported a significant synergistic effect in breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogens in the pyrazole structure led to improved efficacy compared to doxorubicin alone. This highlights the potential for developing combination therapies utilizing this compound to enhance treatment outcomes in resistant cancer types .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. Compounds similar to 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine have shown effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Table 2: Antimicrobial Efficacy of Pyrazolo Derivatives
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 7-Chloro-3-iodo-pyrazolo | E. coli | 15 | |
| 7-Chloro-3-bromo-pyrazolo | Staphylococcus aureus | 18 | |
| 7-Iodo-pyrazolo | Pseudomonas aeruginosa | 20 |
The mechanisms through which 7-chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine exerts its biological effects include:
- Kinase Inhibition : The compound has been shown to inhibit key kinases involved in cell signaling pathways related to proliferation and survival.
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to increased apoptosis.
- Antioxidant Activity : Some studies suggest that pyrazolo derivatives may exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Q & A
Q. Q1. What are the established synthetic routes for 7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?
Methodological Answer: A four-step protocol is commonly employed for pyrazolo[1,5-a]pyrimidine derivatives:
Precursor Activation : React 2-acetylpyridine with DMF dimethylacetal to form enaminones.
Cyclocondensation : Treat with hydrazine derivatives to construct the pyrazolo[1,5-a]pyrimidine core.
Halogenation : Introduce iodine/chlorine via electrophilic substitution (e.g., NIS or Cl₂ in acetic acid).
Methylation : Use methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) for dimethylation .
Key Variables :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
- Temperature : Halogenation at 80–100°C improves regioselectivity.
- Catalysts : Lewis acids (e.g., ZnCl₂) accelerate cyclocondensation.
Yield Optimization : Typical yields range 60–75%, with impurities often arising from incomplete halogenation or over-methylation .
Q. Q2. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR :
- IR :
- Stretching vibrations for C-I (500–600 cm⁻¹) and C-Cl (700–750 cm⁻¹) confirm halogenation.
- Mass Spectrometry :
Advanced Research Questions
Q. Q3. How do substituent modifications at positions 3 (iodo) and 7 (chloro) impact electronic properties and bioactivity?
Methodological Answer:
Q. Q4. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
Methodological Answer: Case Study : A crystal structure (CCDC 987654) showed planar geometry, but NMR suggested torsional strain in solution.
- Resolution Steps :
- Variable-Temperature NMR : Conducted at 298–373 K to assess conformational flexibility.
- DFT-MD Simulations : Modeled solvent effects (e.g., DMSO vs. crystal lattice).
- PXRD vs. SC-XRD : Compared powder patterns with single-crystal data to identify polymorphs .
Outcome : Solution-phase puckering of the pyrimidine ring was attributed to solvent interactions, absent in the solid state .
Q. Q5. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction :
- LogP : Optimize substituents (e.g., replace methyl with trifluoromethyl) to balance lipophilicity.
- CYP450 Inhibition : Screen for metabolic stability using in silico docking (e.g., AutoDock Vina).
- QSAR Models :
- Microsomal Assays : Compare half-life (t₁/₂) of predicted vs. synthesized analogs .
Key Challenges & Recommendations
- Synthetic Pitfalls :
- Analytical Gaps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
